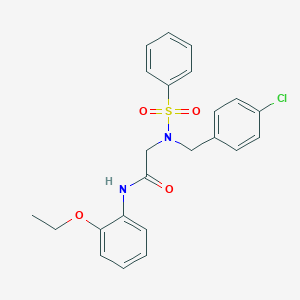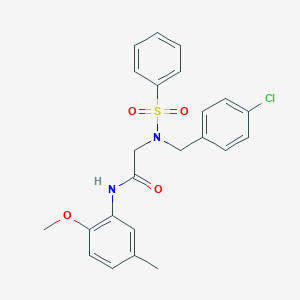![molecular formula C23H19ClN2O5S B301021 Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301021.png)
Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly known as MCTB, and it has been found to have several biochemical and physiological effects that make it a promising candidate for further study. In
Mechanism of Action
The mechanism of action for MCTB is not fully understood, but research has shown that it interacts with several cellular pathways that are involved in cell growth and survival. MCTB has been found to inhibit the activity of several enzymes that are involved in cancer cell proliferation, which could explain its potential as an anticancer agent. Additionally, MCTB has been found to modulate the activity of several transcription factors that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
MCTB has several biochemical and physiological effects that make it a promising candidate for further study. Research has shown that MCTB can induce apoptosis in cancer cells, inhibit the activity of several enzymes involved in cancer cell proliferation, and modulate the activity of several transcription factors involved in inflammation and oxidative stress. Additionally, MCTB has been found to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the study of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of MCTB for lab experiments is its potential as an anticancer agent. Research has shown that MCTB can induce apoptosis in cancer cells, making it a promising candidate for further study. Additionally, MCTB has been found to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the study of various diseases. However, one of the limitations of MCTB for lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are several future directions for MCTB that could lead to further scientific discoveries. One area of study could be the development of MCTB analogs with improved anticancer activity. Additionally, further research could be conducted to fully understand the mechanism of action for MCTB and its potential applications in the study of various diseases. Finally, research could be conducted to optimize the synthesis method for MCTB, making it more accessible for scientific research.
Conclusion:
In conclusion, Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has several potential applications in scientific research. Its potential as an anticancer agent, anti-inflammatory agent, and antioxidant make it a promising candidate for further study. While its complex synthesis method may present a limitation, the future directions for MCTB could lead to further scientific discoveries.
Synthesis Methods
The synthesis of MCTB involves a series of chemical reactions that require careful attention to detail. The first step involves the condensation of 3-chloro-5-methoxy-4-(2-propynyloxy)benzaldehyde and 3-methyl-4-oxo-1,3-thiazolidine-2-carboxylic acid to form the intermediate compound, which is then treated with methyl 4-aminobenzoate to yield the final product. The synthesis method for MCTB is complex and requires expertise in organic chemistry.
Scientific Research Applications
MCTB has been found to have several potential applications in scientific research. One of the most promising areas of study is its potential as an anticancer agent. Research has shown that MCTB can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further study in the field of cancer research. Additionally, MCTB has been found to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the study of various diseases.
properties
Product Name |
Methyl 4-({5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Molecular Formula |
C23H19ClN2O5S |
Molecular Weight |
470.9 g/mol |
IUPAC Name |
methyl 4-[[(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H19ClN2O5S/c1-5-10-31-20-17(24)11-14(12-18(20)29-3)13-19-21(27)26(2)23(32-19)25-16-8-6-15(7-9-16)22(28)30-4/h1,6-9,11-13H,10H2,2-4H3/b19-13-,25-23? |
InChI Key |
YUGANXAFWWUREJ-OTXCQBAASA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC#C)OC)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B300938.png)
![5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300939.png)
![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)

amino]acetamide](/img/structure/B300943.png)
amino]acetamide](/img/structure/B300944.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)
amino]acetamide](/img/structure/B300954.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)

![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)